4'-n-Butylbutyrophenone
Description
4'-n-Butylbutyrophenone (systematic name: 1-(4-n-butylphenyl)-1-butanone) is a substituted butyrophenone derivative characterized by an n-butyl group (-CH₂CH₂CH₂CH₃) at the para position of the aromatic ring and a ketone group at the terminal carbon of a four-carbon chain. Butyrophenones are widely utilized as intermediates in pharmaceutical synthesis and organic chemistry due to their tunable electronic and steric properties, which are influenced by substituent groups .
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(4-butylphenyl)butan-1-one |
InChI |
InChI=1S/C14H20O/c1-3-5-7-12-8-10-13(11-9-12)14(15)6-4-2/h8-11H,3-7H2,1-2H3 |
InChI Key |
HNKQWTXHJLPORR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Characteristics
The table below summarizes key structural and molecular data for 4'-n-Butylbutyrophenone and its analogs, derived from evidence:
*Inferred from structural analogs. †Discrepancy noted: cites C₁₁H₉ClFO, likely a typo.
Substituent Effects on Physicochemical Properties
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, F) reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitutions. For example, 4-Chloro-4'-fluorobutyrophenone’s dual halogenation enhances its stability as a pharmaceutical intermediate .
- Lipophilicity: The n-butyl group in this compound likely enhances lipophilicity compared to methyl or halogenated analogs, influencing solubility and bioavailability in drug design contexts.
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